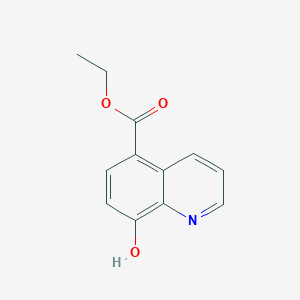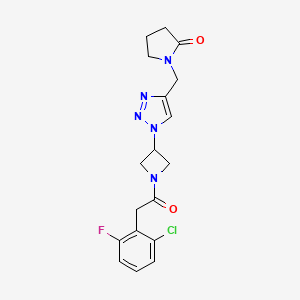
1-((1-(1-(2-(2-chloro-6-fluorophenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-((1-(1-(2-(2-chloro-6-fluorophenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one" is a complex molecule that likely serves as a pharmaceutical intermediate or a key component in organic synthesis. The structure suggests the presence of multiple heterocyclic rings, including azetidine and pyrrolidinone, which are known for their utility in medicinal chemistry due to their presence in various biologically active compounds.
Synthesis Analysis
The synthesis of pyrrolidinones, a core structure in the compound of interest, can be achieved through the cobalt carbonyl catalyzed carbonylation of azetidines. This method provides high yields and regioselectivity, which is crucial for the synthesis of complex molecules. For 2-substituted azetidines, the carbonyl insertion occurs at different positions based on the substituent group and reaction temperature. Additionally, 2-vinylazetidines can undergo ring expansion and carbonylation to form seven-membered-ring tetrahydroazepinones, demonstrating the versatility of this synthetic approach .
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups and heterocyclic components. The presence of a 2-chloro-6-fluorophenyl group indicates potential for interactions such as hydrogen bonding and halogen bonding, which could be significant in its binding to biological targets. The azetidine and pyrrolidinone rings are known for their conformational rigidity, which can be advantageous in drug design for achieving selective binding to receptors or enzymes.
Chemical Reactions Analysis
The compound contains functional groups that are amenable to various chemical reactions. The azetidine ring can participate in carbonylation reactions as mentioned, and the presence of a triazole ring suggests potential for click chemistry applications, which are often used in drug discovery and materials science. The fluorine atom on the phenyl ring can be involved in selective monodechlorination reactions, as seen in the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, where a highly selective monodechlorination of a dichloro-fluoronicotinic acid was achieved .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer from the structure that it is likely to have a high degree of molecular rigidity and possibly a significant dipole moment due to the heteroatoms and polar functional groups present. These properties can influence solubility, boiling and melting points, and the compound's overall reactivity. The presence of both electron-withdrawing (fluorine, chlorine) and electron-donating (azetidine, pyrrolidinone) groups can affect the acidity and basicity of the molecule, which in turn can impact its pharmacokinetic properties if it is intended for use as a drug.
Scientific Research Applications
Binding Properties and Therapeutic Potential
- The compound has been investigated for its affinity towards nicotinic acetylcholine receptors (nAChRs), demonstrating promising properties for PET imaging of central nAChRs. This is significant for the development of novel diagnostic tools and therapeutic interventions in neurological disorders. The fluoro derivative, in particular, showed high affinity in vitro and favorable characteristics for PET imaging, underscoring its potential as a radioligand for brain imaging of nAChRs (Doll et al., 1999).
Synthetic Methodologies
- Research on the synthesis and structure-activity relationship (SAR) of related compounds, such as AZD9833, highlights the methodological advancements in creating potent and selective estrogen receptor degraders (SERDs) and antagonists. This underscores the compound's relevance in the context of ER+ breast cancer treatment, showcasing the broader applicability of its core structure in medicinal chemistry (Scott et al., 2020).
Antibacterial Activity
- The compound's structure has been utilized in the development of novel antibacterial agents, particularly nitrogen-carbon-linked (azolylphenyl)oxazolidinones, with expanded activity against Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. This research indicates the compound's utility in addressing the need for new antibiotics capable of combating resistant bacterial strains (Genin et al., 2000).
Antidepressant and Nootropic Agents
- Investigations into Schiff's bases and 2-azetidinones derived from the compound have shown potential as antidepressant and nootropic agents. This is particularly relevant for the development of new treatments for mental health disorders, indicating the compound's importance in the synthesis of CNS-active agents (Thomas et al., 2016).
Future Directions
properties
IUPAC Name |
1-[[1-[1-[2-(2-chloro-6-fluorophenyl)acetyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN5O2/c19-15-3-1-4-16(20)14(15)7-18(27)24-10-13(11-24)25-9-12(21-22-25)8-23-6-2-5-17(23)26/h1,3-4,9,13H,2,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJSYSFMJTYEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(1-(2-(2-chloro-6-fluorophenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2528343.png)
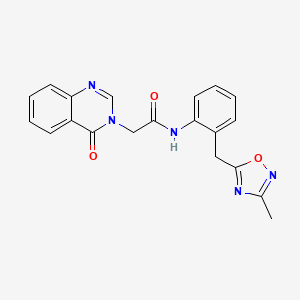
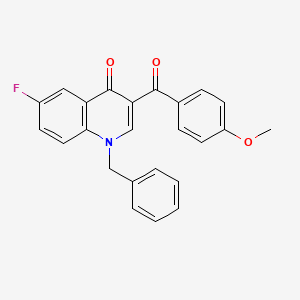
![[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methanol](/img/structure/B2528348.png)
![3-[(1E)-(dimethylamino)methylidene]-1-(5-iodopyridin-2-yl)thiourea](/img/structure/B2528349.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2528352.png)
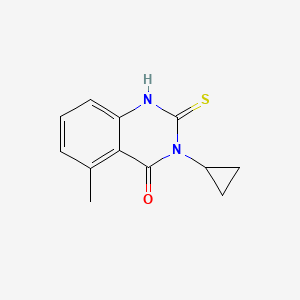
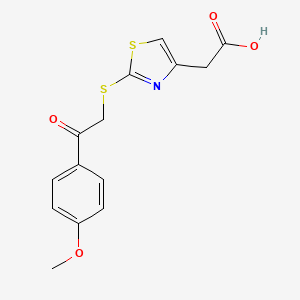
![N-(3-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2528356.png)
![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride](/img/structure/B2528357.png)
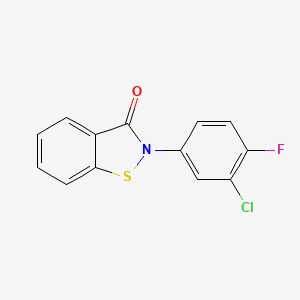
![3-(4-chlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2528362.png)
![2-(Hydroxymethyl)-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carbonitrile](/img/structure/B2528363.png)
